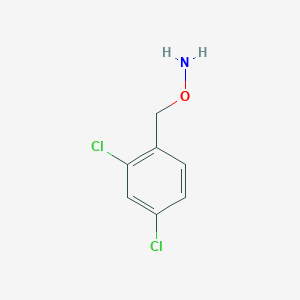

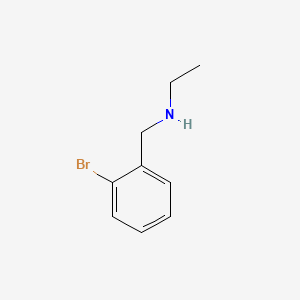

![molecular formula C12H8O4S B1297865 Dibenzo[b,d]furan-2-sulfonic acid CAS No. 83863-63-2](/img/structure/B1297865.png)

Dibenzo[b,d]furan-2-sulfonic acid

Descripción general

Descripción

Molecular Structure Analysis

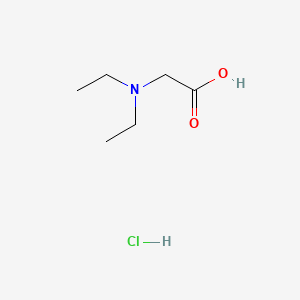

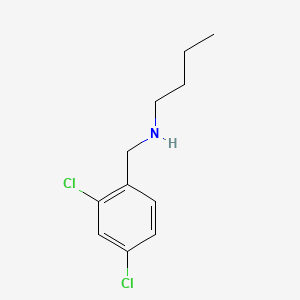

The molecular formula of “Dibenzo[b,d]furan-2-sulfonic acid” is C12H8O4S . It has an average mass of 248.255 Da and a monoisotopic mass of 248.014328 Da .

Physical And Chemical Properties Analysis

“this compound” is a white to light yellow solid powder . It has a density of 1.5±0.1 g/cm3 . The compound is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including Dibenzo[b,d]furan, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is a key component in these compounds, contributing to their therapeutic efficacy .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These compounds are crucial in the fight against bacterial strain-caused infection .

Organic Light-Emitting Diodes (OLEDs)

Dibenzo[b,d]furan has been used in the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) . These compounds have been designed and synthesized as novel hole blocking materials (HBMs) for PhOLEDs .

Thermal Stability

Compounds based on Dibenzo[b,d]furan have been found to possess high thermal stability . This property makes them suitable for use in applications that require materials to withstand high temperatures .

Electrochemical Analyses

Dibenzo[b,d]furan-based compounds have been used in electrochemical analyses . Their unique properties make them suitable for use in various electrochemical applications .

Syntheses of Novel Furan Derivatives

Dibenzo[b,d]furan is used in the syntheses of novel furan derivatives . These derivatives have been created for their remarkable therapeutic efficacy .

Mecanismo De Acción

Target of Action

Dibenzo[b,d]furan-2-sulfonic acid is a complex organic compound with the molecular formula C12H8O4S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission . This suggests that this compound might interact with its targets in a similar manner, but more research is required to confirm this.

Biochemical Pathways

It’s known that dibenzo[b,d]furan derivatives can be involved in the generation of phosphorescent emissions . This suggests that this compound might affect similar pathways, but further studies are needed to confirm this.

Pharmacokinetics

It’s known that this compound has a high thermal stability , which might influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It’s known that dibenzo[b,d]furan derivatives can generate phosphorescent emissions . This suggests that this compound might have similar effects, but further studies are needed to confirm this.

Action Environment

It’s known that this compound has a high thermal stability , suggesting that it might be resistant to changes in temperature. More research is needed to understand how other environmental factors might influence its action.

Propiedades

IUPAC Name |

dibenzofuran-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANFYPHFIPGYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232760 | |

| Record name | Dibenzofuran-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83863-63-2 | |

| Record name | 2-Dibenzofuransulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

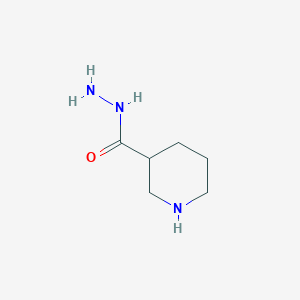

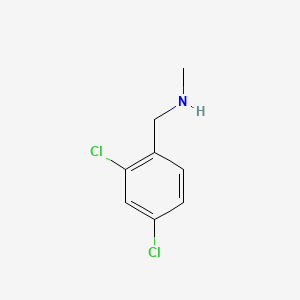

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)